

FH535 canonical Wnt signaling inhibition

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Compound Focus: FH535

CAS No.: 108409-83-2

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Mechanism of Action

FH535 is characterized as a small-molecule inhibitor, but its action is complex. The following table summarizes its known and potential molecular targets based on current research.

Target/Pathway	Reported Effect of FH535	Key Experimental Evidence
Wnt/β-catenin Signaling	Inhibits pathway activity and downregulates target genes (e.g., <i>cyclin D1</i> , <i>c-MYC</i> , <i>survivin</i>) [1] [2].	Luciferase reporter assays (TOPflash), Western blot, qRT-PCR [1] [2].
Tankyrase (TNKS1/2) & PARP1	Reduces PAR-modification of Axin2 and inhibits PARP1 auto-modification, stabilizing the β -catenin destruction complex [3].	Immunoprecipitation of PARylated proteins, Western blot for Axin2 and PARP1 [3].
Peroxisome Proliferator-Activated Receptors (PPARγ/δ)	Acts as a dual antagonist, inhibiting recruitment of coactivators like GRIP1 and β -catenin [4].	Recruitment assays, gene expression studies [4].

The diagram below illustrates the canonical Wnt pathway and the points where **FH535** is known to exert its inhibitory effects.



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Biological Effects in Cancer Models

FH535 has demonstrated potent anti-cancer effects across a wide range of malignancies, particularly those driven by aberrant Wnt/ β -catenin signaling. Key findings are consolidated in the table below.

Cancer Type	Cell Lines/Model	Observed Effects of FH535	Key Assays & Findings
Osteosarcoma	143b, U2OS, SaOS-2, HOS, K7M2; Doxorubicin-resistant 143b [3]	Cytotoxicity to cancer cells; well-tolerated by normal osteoblasts [3].	MTS cell viability assay, Colony forming assay [3].
Pancreatic Cancer	PANC-1, BxPC-3; Mouse xenograft [1]	Inhibited growth, metastasis, and angiogenesis in vivo [1].	MTT, Wound healing, Transwell invasion, Adhesion assay, Luciferase reporter [1].
Breast Cancer (Triple Negative)	MDA-MB-231, HCC38 [5]	Inhibited growth, migration, and invasion in 3D culture; downregulated NEDD9 [5].	3D collagen gel culture, Transwell migration/invasion, Western blot [5].
Colon Cancer	HT29, SW480; Mouse xenograft [2]	Inhibited proliferation, motility, tumor growth in vivo; reduced stem cell markers (CD24, CD44, CD133) [2].	CCK-8, Colony formation, Flow cytometry (cell cycle, stemness), Wound healing, Transwell, RNA-seq [2].

Experimental Protocols

For researchers looking to replicate or adapt these studies, here are detailed methodologies for key experiments cited in the results.

- **1. Cell Viability / Cytotoxicity Assay (MTS/MTT/CCK-8)**

- **Purpose:** To measure the inhibitory effect of **FH535** on cell proliferation.
- **Protocol:**
 - **Cell Seeding:** Plate cells at a density of 3,000–40,000 cells per well in a 24-well or 96-well plate and culture for 16 hours [3] [2].
 - **Drug Treatment:** Add **FH535** diluted in serum-free culture medium. Typical concentrations range from micromolar to tens of micromolar, and treatment times are usually 48-72 hours [3] [2] [4]. A DMSO vehicle control (e.g., 0.1% v/v) is essential.
 - **Viability Measurement:** After treatment, add MTS, MTT, or CCK-8 reagent to the wells and incubate for 1-4 hours at 37°C [3] [1] [2].
 - **Absorbance Reading:** Measure the absorbance of the formazan product at 490-550 nm using a microplate reader. Cell viability is calculated relative to the control group [1] [2].

- **2. Luciferase Reporter Assay (TOPflash)**

- **Purpose:** To specifically assess the activity of the canonical Wnt/ β -catenin signaling pathway.
- **Protocol:**
 - **Transfection:** Co-transfect cells in a 6-well or 24-well plate with the **pTOPFLASH** reporter plasmid (containing TCF/LEF binding sites) and a control plasmid like **pRL-SV40** (for normalization) using a transfection reagent such as Lipofectamine 2000 [1].
 - **Treatment:** After 6 hours, replace the medium and treat the cells with **FH535** for 24 hours [1].
 - **Lysis and Measurement:** Lyse the cells and measure the firefly and *Renilla* luciferase activities using a dual-luciferase reporter assay system and a luminometer. The results are expressed as the ratio of firefly to *Renilla* luciferase activity (relative luciferase activity) [1].

- **3. Western Blotting for Pathway Components**

- **Purpose:** To detect changes in protein levels of Wnt pathway components and target genes.
- **Protocol:**
 - **Protein Extraction:** Lyse cells after **FH535** treatment in RIPA or similar buffer supplemented with protease and phosphatase inhibitors [3] [1] [2].
 - **Electrophoresis and Transfer:** Separate 20-30 μ g of protein by SDS-PAGE (e.g., on a 10% gel) and transfer to a PVDF membrane [3].
 - **Antibody Incubation:** Block the membrane and incubate with primary antibodies (e.g., against β -catenin, Axin2, cyclin D1, survivin, GAPDH/ β -actin as loading control) overnight

at 4°C, followed by incubation with an HRP-conjugated secondary antibody [3] [2].

- **Detection:** Visualize protein bands using enhanced chemiluminescence (ECL) and an imaging system [1].

• 4. Colony Formation Assay

- **Purpose:** To evaluate the long-term clonogenic survival of cancer cells after drug treatment.
- **Protocol:**
 - **Seeding and Treatment:** Seed cells at a low density (200-1000 cells per well in a 6-well plate). After cells have attached (e.g., 4-12 hours), add **FH535** [3] [2].
 - **Culture and Stain:** Incubate the cells for 7-15 days, until visible colonies form in the control group. Stain the colonies with crystal violet or methylosanilinium chloride and count them manually. A colony is typically defined as a group of >50 cells [3] [2].

Research Implications & Considerations

The body of research suggests that **FH535** is a potent multi-target agent with significant promise for targeting Wnt-driven cancers.

- **Research Utility:** **FH535** is a valuable tool compound for probing Wnt signaling biology and studying chemotherapy-resistant cancers, such as doxorubicin-resistant osteosarcoma [3].
- **Therapeutic Potential:** Its ability to inhibit cancer stem cell markers (CD44, CD133) in colon cancer and its efficacy in triple-negative breast cancer models highlight its potential as a therapeutic candidate for aggressive, treatment-resistant cancers [5] [2].
- **Mechanistic Complexity:** Researchers should be aware that **FH535**'s effects may not be exclusively due to Wnt inhibition. Its activity against PPARs and PARP1 means that results should be interpreted with caution, and control experiments using more specific Wnt pathway inhibitors are recommended to confirm findings [3] [4].

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